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Cat. No.: B606041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with novel

antiviral agents targeting different aspects of the hepatitis B virus (HBV) lifecycle. This guide

provides a detailed comparative analysis of Bersacapavir (JNJ-56136379), a novel capsid

assembly modulator, against established first-line nucleos(t)ide analogue (NA) therapies:

Entecavir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). This

comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the

experimental protocols of pivotal clinical trials, offering valuable insights for researchers and

drug development professionals.

Mechanism of Action: A Shift in Therapeutic
Strategy
Current standard-of-care NAs for CHB primarily function by inhibiting the HBV reverse

transcriptase, thereby preventing the replication of the viral genome. Bersacapavir introduces

a different mechanism, targeting the viral capsid assembly.

Bersacapavir (JNJ-56136379): This investigational drug is a novel, orally bioavailable

capsid assembly modulator (CAM). It works by interfering with the assembly process of the

HBV nucleocapsid.[1] Bersacapavir binds to the hydrophobic pocket at the dimer-dimer

interface of the hepatitis B core protein (HBc) subunits, inducing the formation of structurally

normal but empty capsids that lack the viral genome and are therefore non-functional.[2] This

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b606041?utm_src=pdf-interest
https://www.benchchem.com/product/b606041?utm_src=pdf-body
https://www.benchchem.com/product/b606041?utm_src=pdf-body
https://www.benchchem.com/product/b606041?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22233350/
https://www.benchchem.com/product/b606041?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21180595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dual mechanism of action disrupts both early and late stages of the viral life cycle, including

the prevention of pregenomic RNA (pgRNA) encapsidation and the inhibition of de novo

covalently closed circular DNA (cccDNA) formation.[2][3]

Entecavir (Baraclude®): A guanosine nucleoside analogue, Entecavir inhibits HBV DNA

polymerase (reverse transcriptase) by competing with the natural substrate, deoxyguanosine

triphosphate.[4][5] Its triphosphate form is incorporated into the growing DNA chain, causing

chain termination and halting viral replication.[6] Entecavir inhibits all three functions of the

HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of

the positive strand of HBV DNA.[4][5]

Tenofovir Disoproxil Fumarate (Viread®): TDF is a prodrug of tenofovir, a nucleotide

analogue of adenosine 5'-monophosphate.[7][8] After conversion to its active diphosphate

form, it inhibits HBV polymerase by competing with deoxyadenosine 5'-triphosphate and,

following incorporation into the viral DNA, causes chain termination.[7][8][9]

Tenofovir Alafenamide (Vemlidy®): TAF is another prodrug of tenofovir, designed to have

greater plasma stability and more efficiently deliver tenofovir to hepatocytes compared to

TDF.[10] This results in higher intracellular concentrations of the active tenofovir diphosphate

in target cells and lower circulating levels of tenofovir, leading to a more favorable renal and

bone safety profile at a lower dose.[10][11] Its mechanism of action is the same as TDF.[9]

Quantitative Data Presentation: Efficacy and Safety
at a Glance
The following tables summarize key efficacy and safety data from pivotal clinical trials for each

antiviral agent.

Table 1: Comparative Efficacy of HBV Antivirals
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Metric

Bersacapavir
(in
combination
with NA)

Entecavir

Tenofovir
Disoproxil
Fumarate
(TDF)

Tenofovir
Alafenamide
(TAF)

HBV DNA

Suppression

(<29 IU/mL)

Data primarily

focuses on

HBsAg reduction

in virally

suppressed

patients.

~90% in HBeAg-

negative and

~67% in HBeAg-

positive patients

at 48 weeks in

pivotal trials.[12]

93% in HBeAg-

negative and

76% in HBeAg-

positive patients

at 48 weeks.[6]

Non-inferior to

TDF; 64% in

HBeAg-positive

patients at 48

weeks.[13]

HBsAg

Reduction

REEF-2 (NA-

suppressed

patients): Mean

reduction of 1.89

log10 IU/mL at

week 48.[14]

Modest

reductions

observed over

long-term

therapy.

3.2% HBsAg loss

in HBeAg-

positive patients

at 48 weeks.[6]

Similar modest

reductions to

TDF.

HBeAg

Seroconversion

Not a primary

endpoint in

recent

combination

trials with virally

suppressed

patients.

21% at 48 weeks

in pivotal trials.

[12]

21% at 48

weeks.[6]

Similar rates to

TDF.

ALT

Normalization

Not a primary

endpoint in

recent

combination

trials with virally

suppressed

patients.

78% in HBeAg-

negative and

68% in HBeAg-

positive patients

at 48 weeks.[12]

~77% at 36

months in a real-

world study.[15]

Higher rates of

ALT

normalization

compared to

TDF at week 48.

[16]
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Resistance

No resistance to

Bersacapavir has

been reported in

clinical trials to

date.

Low rates in

nucleos(t)ide-

naïve patients

(1.2% after 6

years).[17]

No documented

resistance up to

10 years of

treatment.[8]

No resistance

detected through

8 years of

treatment.[10]

[18]

Table 2: Comparative Safety Profiles of HBV Antivirals
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Adverse Event
Profile

Bersacapavir Entecavir

Tenofovir
Disoproxil
Fumarate
(TDF)

Tenofovir
Alafenamide
(TAF)

Common

Adverse Events

Headache,

vertigo,

abdominal

discomfort, back

pain.[19]

Upper respiratory

tract infection,

headache,

nasopharyngitis.

[1]

Dizziness,

nausea,

diarrhea.

Generally well-

tolerated with

few side effects.

[4]

Renal Safety

No significant

renal safety

signals reported

in Phase 2b

trials.

Generally

considered to

have a good

renal safety

profile.

Associated with

a risk of

nephrotoxicity,

including

decreased eGFR

and Fanconi

syndrome.[11]

Significantly

smaller

decreases in

eGFR compared

to TDF.[13][20]

Bone Safety

No significant

bone safety

signals reported

in Phase 2b

trials.

Generally

considered to

have a good

bone safety

profile.

Associated with

reductions in

bone mineral

density.[11]

Significantly

smaller

decreases in

bone mineral

density at the hip

and spine

compared to

TDF.[13][20]

Discontinuation

due to AEs

Low rates of

discontinuation

reported in

clinical trials.

1% in a long-

term safety

study.[1]

Generally low

discontinuation

rates.

4 patients out of

500 in a real-

world study.[4]

Experimental Protocols: A Look Inside the Clinical
Trials
Bersacapavir: The REEF Studies
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The REEF-1 and REEF-2 studies were pivotal Phase 2b, multicenter, double-blind, active-

controlled, randomized trials designed to evaluate the efficacy and safety of Bersacapavir in
combination with other agents for the treatment of CHB.

REEF-1 (NCT03982186):

Objective: To assess the efficacy and safety of various combination regimens of JNJ-

73763989 (an siRNA) and/or Bersacapavir with a nucleos(t)ide analogue (NA).[3]

Patient Population: Included treatment-naïve and virologically suppressed HBeAg-positive

and HBeAg-negative patients with chronic hepatitis B.[3]

Intervention Arms: Patients were randomized to receive a once-daily oral NA plus placebo

(control), oral Bersacapavir (250 mg daily) plus an NA, an NA plus subcutaneously

injected JNJ-3989 at various doses, or a triple combination of Bersacapavir, JNJ-3989,

and an NA for 48 weeks.[3]

Primary Endpoint: The proportion of patients meeting predefined criteria for stopping NA

therapy at week 48 (ALT <3 × ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10

IU/mL).[3]

REEF-2 (NCT04129554):

Objective: To evaluate the efficacy and safety of the combination of JNJ-3989 and

Bersacapavir with an NA in virologically suppressed HBeAg-negative CHB patients.[21]

Patient Population: Enrolled NA-suppressed, HBeAg-negative patients with CHB.[21]

Intervention Arms: Patients received either JNJ-3989 (200 mg subcutaneously every 4

weeks) + Bersacapavir (250 mg oral daily) + an NA, or placebos for JNJ-3989 and

Bersacapavir + an active NA for 48 weeks.[21] This was followed by a 48-week off-

treatment follow-up period.[21]

Primary Endpoint: The proportion of patients achieving functional cure (off-treatment

HBsAg seroclearance) at 24 weeks of follow-up.[21]

Entecavir, TDF, and TAF: Pivotal Registration Trials
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The approval of Entecavir, TDF, and TAF for CHB was based on large, randomized, double-

blind, active-controlled clinical trials.

Entecavir: Phase III trials compared Entecavir to Lamivudine in both nucleos(t)ide-naïve and

lamivudine-refractory HBeAg-positive and HBeAg-negative patients. The primary efficacy

endpoints were histological improvement and reduction in HBV DNA levels at 48 weeks.

Tenofovir Disoproxil Fumarate (TDF): Two large randomized, double-blind trials (Studies 102

and 103) compared TDF with Adefovir Dipivoxil in HBeAg-negative and HBeAg-positive

patients, respectively. The primary endpoint was the proportion of patients with a complete

response, defined as HBV DNA <400 copies/mL and histological improvement at week 48.

Tenofovir Alafenamide (TAF): Two Phase 3, randomized, double-blind, non-inferiority trials

compared TAF (25 mg) with TDF (300 mg) in HBeAg-negative (Study 108) and HBeAg-

positive (Study 110) patients.[16] The primary efficacy endpoint was the proportion of

patients with HBV DNA levels below 29 IU/mL at week 48.[16] Key safety endpoints included

changes in bone mineral density and renal function parameters.[13]
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Caption: HBV lifecycle and points of intervention for Bersacapavir and Nucleos(t)ide

Analogues.

Experimental Workflow: REEF-2 Clinical Trial
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Caption: Simplified workflow of the REEF-2 clinical trial.

Conclusion: The Future of HBV Therapy
Entecavir, TDF, and TAF remain the cornerstones of CHB management, offering potent and

long-term viral suppression with a high barrier to resistance. TAF has demonstrated an
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improved renal and bone safety profile compared to TDF, making it a preferred option for many

patients.

Bersacapavir, with its novel mechanism of action targeting capsid assembly, represents a

promising new approach in the quest for a functional cure for HBV. While clinical trial data from

the REEF studies did not demonstrate a significant rate of functional cure as a monotherapy or

in the combinations tested, the substantial reductions in HBsAg levels observed suggest that

Bersacapavir could play a role in future combination therapies. Further research is needed to

determine the optimal combination of agents and treatment duration to achieve sustained off-

treatment virologic and clinical responses. For researchers and drug developers, the distinct

mechanism of Bersacapavir offers a new avenue for synergistic therapeutic strategies aimed

at achieving the ultimate goal of HBV eradication.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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